Léd dipasvir acétone

Vue d'ensemble

Description

Le lédipasvir est un inhibiteur puissant de la protéine non structurale 5A (NS5A) du virus de l'hépatite C, qui joue un rôle crucial dans la réplication, l'assemblage et la sécrétion virale . Ce composé a joué un rôle essentiel dans le développement d'agents antiviraux à action directe pour le traitement de l'infection chronique par le virus de l'hépatite C .

Applications De Recherche Scientifique

GS-5885 acetone has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference compound for studying the inhibition of viral proteins . In biology, it helps in understanding the mechanisms of viral replication and the development of antiviral therapies . In medicine, GS-5885 acetone is a key component of the drug Harvoni, which is used to treat chronic hepatitis C virus infection . Its industrial applications include the large-scale production of antiviral drugs and the development of new therapeutic agents .

Mécanisme D'action

Target of Action

Ledipasvir is a direct-acting antiviral (DAA) medication primarily used to treat chronic Hepatitis C . The primary target of Ledipasvir is the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A) . NS5A is a viral phosphoprotein that plays a crucial role in viral RNA replication and the assembly of HCV virions .

Mode of Action

Ledipasvir inhibits the NS5A protein, thereby disrupting the life cycle of the HCV .

Biochemical Pathways

The inhibition of NS5A by Ledipasvir affects the HCV’s ability to replicate and assemble virions . This disruption in the viral life cycle leads to a decrease in the number of viable virions, thereby reducing the viral load in the body .

Pharmacokinetics

Ledipasvir exhibits favorable pharmacokinetic properties. It is rapidly absorbed and reaches maximum plasma concentrations approximately 4 to 4.5 hours post-dose . The drug is eliminated with a terminal half-life of 47 hours .

Result of Action

The action of Ledipasvir results in a significant reduction in the viral load of HCV, leading to improved patient outcomes . Treatment with Ledipasvir is associated with very minimal side effects, with the most common being headache and fatigue . The drug is used with the intent to cure, or achieve a sustained virologic response (SVR), after 12 weeks of daily therapy .

Analyse Biochimique

Biochemical Properties

Ledipasvir acetone is an inhibitor of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A), which is required for viral RNA replication and assembly of HCV virions . It is effective against genotypes 1a, 1b, 4a, and 5a and with a lesser activity against genotypes 2a and 3a of HCV .

Cellular Effects

Ledipasvir acetone exerts its effects on various types of cells infected with HCV. It influences cell function by preventing the hyperphosphorylation of NS5A, which is required for viral protein production . This results in the inhibition of viral RNA replication and assembly of HCV virions .

Molecular Mechanism

It is postulated to prevent hyperphosphorylation of NS5A, which is required for viral protein production . This inhibition disrupts the lifecycle of the virus, preventing it from replicating and spreading .

Temporal Effects in Laboratory Settings

It has been observed that Ledipasvir acetone exhibits high antiviral potency and a long pharmacokinetic half-life .

Metabolic Pathways

In vitro, no detectable metabolism of Ledipasvir was observed by human CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 .

Méthodes De Préparation

La synthèse de l'acétone GS-5885 implique plusieurs étapes, notamment la préparation d'intermédiaires et les réactions de couplage finales. L'une des voies de synthèse comprend l'utilisation du tert-butyl 2-(6-bromo-1H-benzo[d]imidazol-2-yl)pyrrolidine-1-carboxylate comme intermédiaire . Cet intermédiaire est ensuite soumis à diverses conditions réactionnelles, telles que le chauffage par micro-ondes et la chromatographie, pour obtenir le produit final . Les méthodes de production industrielle de l'acétone GS-5885 sont optimisées pour un rendement et une pureté élevés, garantissant l'efficacité et la sécurité du composé pour la recherche et l'utilisation thérapeutique .

Analyse Des Réactions Chimiques

L'acétone GS-5885 subit plusieurs types de réactions chimiques, notamment des réactions de substitution et de couplage. Les réactifs couramment utilisés dans ces réactions comprennent le bis(pinacolato)diboron et le dichlorure de [1,1'-bis(diphénylphosphino)ferrocène]palladium(II) . Les principaux produits formés à partir de ces réactions sont des intermédiaires qui sont ensuite transformés pour obtenir le composé final . La stabilité et la réactivité du composé sont cruciales pour son efficacité en tant qu'agent antiviral .

Applications de la recherche scientifique

L'acétone GS-5885 a un large éventail d'applications de recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme composé de référence pour étudier l'inhibition des protéines virales . En biologie, il aide à comprendre les mécanismes de réplication virale et le développement de thérapies antivirales . En médecine, l'acétone GS-5885 est un composant clé du médicament Harvoni, utilisé pour traiter l'infection chronique par le virus de l'hépatite C . Ses applications industrielles comprennent la production à grande échelle de médicaments antiviraux et le développement de nouveaux agents thérapeutiques .

Mécanisme d'action

Le mécanisme d'action de l'acétone GS-5885 implique l'inhibition de la protéine non structurale 5A (NS5A) du virus de l'hépatite C . NS5A est essentielle à la réplication, l'assemblage et la sécrétion virale. En inhibant cette protéine, l'acétone GS-5885 perturbe efficacement le cycle de vie viral, empêchant le virus de se répliquer et de se propager . Cette inhibition est obtenue par la liaison du composé à des sites spécifiques sur la protéine NS5A, bloquant sa fonction et conduisant à la suppression de l'activité virale .

Comparaison Avec Des Composés Similaires

L'acétone GS-5885 est unique en raison de sa forte puissance et de sa spécificité en tant qu'inhibiteur de NS5A . Des composés similaires comprennent d'autres inhibiteurs de NS5A tels que le daclatasvir et l'ombitasvir . Bien que ces composés inhibent également NS5A, l'acétone GS-5885 se distingue par son efficacité supérieure et sa demi-vie plus longue . Cela en fait un choix privilégié pour les thérapies combinées dans le traitement de l'infection par le virus de l'hépatite C .

Propriétés

IUPAC Name |

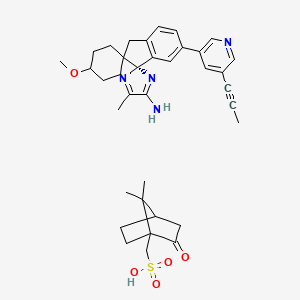

methyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H54F2N8O6.C3H6O/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;1-3(2)4/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);1-2H3/t29-,30+,38-,39-,40-,41-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPWYOHJVGOKNZ-NDANSHMASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H60F2N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

947.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1441674-54-9 | |

| Record name | Ledipasvir acetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1441674549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LEDIPASVIR ACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J78ET35HX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S,6S)-6-(3-methoxypropyl)-7,7-dioxo-4-(propylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B608427.png)

![1-[5-[3,5-bis(trifluoromethyl)phenyl]-1-(1H-indol-3-yl)-3-oxopentan-2-yl]-3-(1-methyl-1-azoniabicyclo[2.2.2]octan-4-yl)urea;bromide](/img/structure/B608431.png)

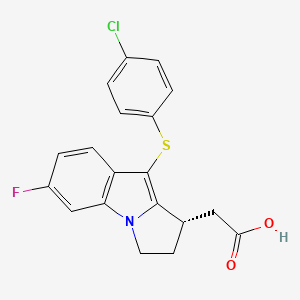

![2-(9-((4-Chlorophenyl)thio)-6-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-yl)acetic acid](/img/structure/B608433.png)